2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide picrate
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Overview
Description
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide picrate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide picrate typically involves multiple steps. The initial step often includes the formation of the isoxazole ring, followed by the introduction of the diethylamino and butyramide groups. The final step involves the formation of the picrate salt, which is achieved by reacting the compound with picric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide picrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide picrate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide picrate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
- N-(3,4-dimethyl-5-isoxazolyl)butyramide
- 2-(Diethylamino)butyramide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide picrate is unique due to the presence of the picrate group, which can enhance its stability and solubility. This makes it distinct from other similar compounds and may contribute to its specific applications and properties.
Properties
CAS No. |
94440-39-8 |
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Molecular Formula |
C19H26N6O9 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxobutan-2-yl]-diethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C13H23N3O2.C6H3N3O7/c1-6-11(16(7-2)8-3)12(17)14-13-9(4)10(5)15-18-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,6-8H2,1-5H3,(H,14,17);1-2,10H |
InChI Key |
LBQHGLQHTVWQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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